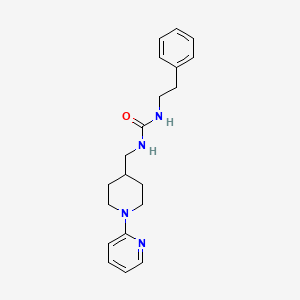
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antinociceptive, anti-inflammatory, and hypoglycemic effects .
Synthesis Analysis
Chalcones are typically synthesized using the Claisen-Schmidt condensation reaction . This reaction aims to obtain medium to high yield chalconic derivatives . The synthesis of new chalcone molecules often involves the structural manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules .Molecular Structure Analysis
The molecular structure of chalcones like “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is confirmed by analyzing the 1H, 13C, and infrared spectra . These analyses are typically performed using platforms operating at specific frequencies for hydrogen and carbon .Chemical Reactions Analysis
Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . Chalcones can be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be quite diverse, depending on their specific structures. They are known to have good pharmacokinetic properties as assessed by ADMET .Scientific Research Applications
Tyrosinase Inhibition and Anti-Melanogenesis Properties
Tyrosinase Inhibition: The compound demonstrated strong competitive inhibition against mushroom tyrosinase. Its IC50 values were 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . The catechol moiety (2,4-dihydroxyl groups) in this compound plays a crucial role in its inhibitory activity.
Mechanism: Through enzyme kinetics studies and docking simulations, it was found that the compound directly interacts with tyrosinase residues in the active site, acting as a competitive inhibitor .
Anti-Melanogenesis Effect: In B16F10 melanoma cells, (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one reduced melanin content and inhibited intracellular tyrosinase. This suggests its potential use in treating hyperpigment disorders .
Synthesis and Chemical Characterization
The compound can be synthesized via Claisen–Schmidt condensation reaction in a basic medium . The resulting (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been characterized chemically.
Other Chalcone Derivatives
Chalcones derived from (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one have also been explored. For instance, the condensation of 2-acetylfuran or 2-acetylthiophene with benzaldehyde yielded (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one or (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one .
Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 enzyme and TRPA1 channel . COX-1 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. The TRPA1 channel is a member of the transient receptor potential channel family and is involved in the sensation of pain.
Mode of Action
The compound interacts with its targets by binding to their active sites. Molecular docking simulations indicate that the compound has a higher affinity for the COX-1 enzyme and makes 4 interactions with the TRPA1 channel . This binding inhibits the activity of these targets, leading to a reduction in the production of prostaglandins and a decrease in pain sensation.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX-1 enzyme . This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. The compound also affects the pain sensation pathway by interacting with the TRPA1 channel , leading to a decrease in pain sensation.
Pharmacokinetics
The compound has good pharmacokinetic properties as assessed by ADMET . ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound has been shown to have antinociceptive (pain-relieving), anti-inflammatory, and hypoglycemic effects . It reduces nociceptive behavior, reverses post-treatment-induced acute and chronic hyperglycemia, and reduces carrageenan-induced abdominal edema in zebrafish . It also shows an inhibitory effect on NO production in J774A.1 cells .
Future Directions
The future directions in the research of chalcones like “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological effects, chalcones continue to show promise for new drug investigations .
properties
IUPAC Name |
(E)-3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDASZZRFBLQKQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

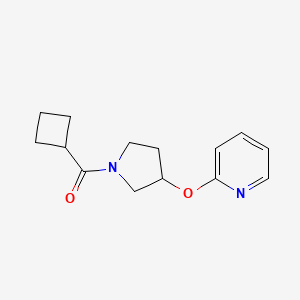
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2912065.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2912066.png)

![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)
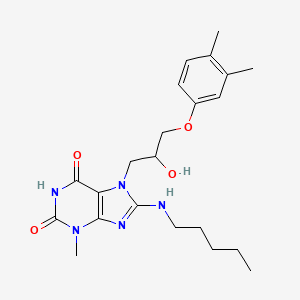
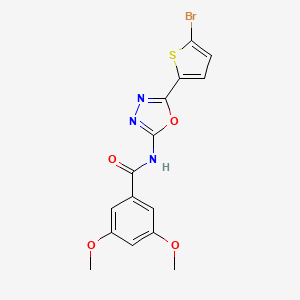

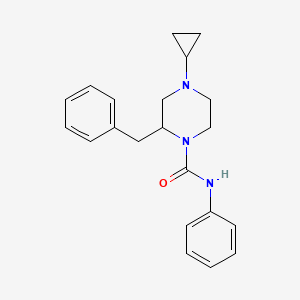
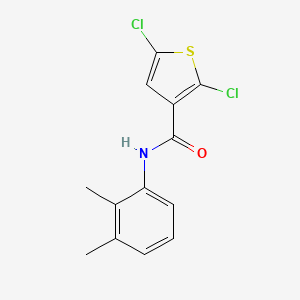
![2,4-Dimethyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2912080.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2912081.png)
